1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Suzuki-Miyaura cross-coupling biaryl synthesis solid-phase organic synthesis

Researchers often face inconsistent reactivity from impure or regioisomeric sulfone reagents. 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS 91110-68-8) offers a reliable, high-purity building block with para-bromine substitution for efficient cross-coupling and radical reactions. • Enables high-yielding Suzuki-Miyaura couplings with diverse aryl boronic acids • Participates in visible-light-promoted radical (phenylsulfonyl)methylation for late-stage functionalization • Non-corrosive, stable for multi-gram scale-up with ambient storage and shipping

Molecular Formula C13H11BrO2S
Molecular Weight 311.2 g/mol
CAS No. 91110-68-8
Cat. No. B1310668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-[(phenylsulfonyl)methyl]benzene
CAS91110-68-8
Molecular FormulaC13H11BrO2S
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2
InChIKeyIYYBPFPURCUQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-[(phenylsulfonyl)methyl]benzene: Properties & Specifications


1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS 91110-68-8), also known as 4-bromobenzyl phenyl sulfone, is an aromatic organosulfur compound with the molecular formula C13H11BrO2S and a molecular weight of 311.19 g/mol . This compound features a para-brominated benzene ring linked via a methylene bridge to a phenylsulfonyl group, which imparts both electrophilic reactivity at the benzylic position and the ability to engage in palladium-catalyzed cross-coupling reactions via the aryl bromide [1]. Commercially available with purities typically ranging from 95% to 98% , it serves as a versatile building block in medicinal chemistry, materials science, and organic methodology development.

Coupling Para-brominated aryl sulfone building block for Pd-catalyzed Suzuki-Miyaura and Heck cross-coupling workflows
Photoredox Compatible with visible-light-promoted radical (phenylsulfonyl)methylation under metal-free conditions
Format Suited for solid-phase organic synthesis and combinatorial library construction on resin supports

1-Bromo-4-[(phenylsulfonyl)methyl]benzene: Substitution Limitations


Despite sharing a common core structure, aryl sulfone derivatives cannot be freely interchanged due to pronounced differences in regiochemical outcomes, physical properties, and synthetic utility. The position of the bromine substituent—para versus ortho or meta—critically dictates the electronic environment, steric accessibility, and the efficiency of subsequent coupling reactions [1]. Additionally, variations in the sulfonyl substitution pattern (e.g., phenylsulfonyl vs. methylsulfonyl) lead to divergent reactivities in radical-mediated and base-induced transformations [2]. Procurement decisions based solely on structural similarity therefore risk compromised yields, altered reaction selectivity, and failed downstream applications. The quantitative evidence presented below establishes the specific performance parameters that define the value proposition of the para-bromobenzyl phenyl sulfone isomer (CAS 91110-68-8).

Attribute
Target (para-Br)
Analog (ortho / meta / methyl-SO₂)
Regiochemistry
Para-substitution minimizes steric hindrance at Pd coupling site
Ortho or meta isomers may shift coupling efficiency and regioselectivity
Sulfonyl group
Phenylsulfonyl supports radical stabilization in photoredox pathways
Methylsulfonyl analogs may alter radical-mediated and base-induced reactivity profiles
Hazard profile
Standard laboratory storage; non-corrosive classification reported
Certain ortho-substituted analogs carry corrosive hazard classification; storage requirements may differ

1-Bromo-4-[(phenylsulfonyl)methyl]benzene: Key Performance Evidence


Suzuki-Miyaura Coupling Regioselectivity

In solid-phase Suzuki-Miyaura cross-coupling reactions employing aryl boronic acids, the para-bromobenzyl phenyl sulfone derivative (CAS 91110-68-8) enables efficient coupling due to minimized steric hindrance at the reaction site. This is in direct contrast to ortho-substituted analogs, which exhibit significantly reduced reactivity under identical conditions [1]. While a direct comparative yield study between para, meta, and ortho isomers of 1-bromo-[(phenylsulfonyl)methyl]benzene is not available in the open literature, class-level inference from the broader field of aryl halide cross-coupling establishes that para-substituted aryl bromides consistently outperform their ortho-substituted counterparts, typically providing yields 20-40% higher under standard Pd-catalyzed conditions [1].

Suzuki Coupling Regioselectivity
Class-level

Para-bromobenzyl phenyl sulfone enables efficient solid-phase Suzuki-Miyaura coupling with aryl boronic acids. Ortho-substituted analogs exhibit reduced reactivity under identical conditions. Quantitative isomer comparison not available for this specific scaffold.

Para-substitution supports coupling accessibility for parallel synthesis workflows

Class-level inference from aryl halide cross-coupling literature; direct isomer yield study not reported

Suzuki-Miyaura cross-coupling biaryl synthesis solid-phase organic synthesis

Visible-Light Photoredox (Phenylsulfonyl)methylation

1-Bromo-4-[(phenylsulfonyl)methyl]benzene serves as an effective precursor for visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides [1]. This methodology provides a mild and efficient route to various (phenylsulfonyl)methylated compounds, highlighting the synthetic utility of this specific building block in photoredox-mediated C-H functionalization [1]. The reaction proceeds under visible light irradiation without the need for transition metal catalysts, representing a significant advantage over thermal or metal-catalyzed alternatives.

Visible-Light Photoredox Methylation
Reported

Functions as radical (phenylsulfonyl)methylating agent for electron-rich heteroarenes and N-arylacrylamides under visible light at room temperature, without transition-metal catalysts.

Supports late-stage C-H functionalization under mild photoredox conditions

Isomer-specific yield comparisons not reported in primary study

visible-light photoredox catalysis radical (phenylsulfonyl)methylation C-H functionalization

Thermal Stability and Hazard Classification

1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS 91110-68-8) demonstrates favorable thermal stability, with manufacturers recommending long-term storage in a cool, dry place without special handling requirements beyond standard laboratory practices . In contrast, structurally related compounds such as 2-[(phenylsulfonyl)methyl]benzyl bromide (CAS 88116-02-3) require more stringent storage conditions due to their classification as corrosive materials (Skin Corrosion Category 1B, Eye Damage Category 1) . This differential stability profile directly impacts procurement and inventory management strategies.

Thermal Stability & Hazard Profile
Data to verify

Target: store in cool, dry place; non-corrosive classification. Comparator (CAS 88116-02-3): GHS Danger, H314, corrosive storage class 8A required.

Simpler storage logistics relative to corrosive ortho-substituted analogs

Supplier-reported classification; verify current SDS for lot-specific hazard data

compound stability long-term storage quality assurance

Commercial Availability and Purity

1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS 91110-68-8) is commercially available from multiple global suppliers with consistently high purity specifications. Standard purity ranges from 95% to 98% across vendors including AKSci, Apollo Scientific, MolCore, and Leyan . This multi-sourcing availability ensures supply chain resilience and competitive pricing, whereas certain positional isomers (e.g., 1-bromo-3-[(phenylsulfonyl)methyl]benzene) and alternative sulfonyl derivatives have more limited commercial distribution .

Commercial Availability & Purity
Source review

Available from multiple global suppliers at 95–98% purity. Meta-isomer (1-bromo-3-[(phenylsulfonyl)methyl]benzene) has limited documented commercial sources.

Multi-sourcing may reduce procurement risk and support supply continuity

Vendor landscape as of 2024–2026; confirm current availability and lot-specific purity

compound procurement purity specifications supplier comparison

1-Bromo-4-[(phenylsulfonyl)methyl]benzene: Key Applications


Solid-Phase Biaryl Library Synthesis

Due to the para-substitution pattern that minimizes steric hindrance in cross-coupling reactions [1], 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is ideally suited for solid-phase organic synthesis, particularly in the construction of biphenyl arrays via Suzuki-Miyaura coupling. The compound's reactivity profile enables consistent, high-yielding transformations across diverse aryl boronic acid partners, making it a reliable building block for combinatorial chemistry and medicinal chemistry lead optimization programs [1].

Visible-Light Late-Stage Functionalization

The demonstrated participation of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in visible-light-promoted radical (phenylsulfonyl)methylation reactions [2] positions it as a valuable reagent for late-stage functionalization of complex molecules, including pharmaceuticals and natural products. This metal-free, room-temperature methodology offers orthogonal reactivity to traditional thermal or transition-metal-catalyzed approaches, enabling the installation of the phenylsulfonylmethyl motif under exceptionally mild conditions [2].

Annulated Heterocycles via Heck Cascade

Arylmethylsulfones, including 1-bromo-4-[(phenylsulfonyl)methyl]benzene, serve as effective substrates in Pd(0)-catalyzed intramolecular Heck coupling cascades for the synthesis of annulated thiophenes, dibenzothiophenes, and carbazoles [3]. This protocol enables the rapid construction of π-extended heteroaromatic systems, which are of significant interest in materials science for organic electronics and in medicinal chemistry for kinase inhibitor scaffolds [3].

Scale-Up and Process Development

The favorable stability profile and lack of corrosive hazard classification make 1-Bromo-4-[(phenylsulfonyl)methyl]benzene a practical choice for multi-gram scale-up and process chemistry development. Combined with multi-sourcing availability from established commercial suppliers at consistent purity levels , this compound is well-suited for transitioning from discovery-scale synthesis to pilot production without requiring specialized storage infrastructure or handling protocols.

Application
Selection Property
Validation Focus
Solid-phase biaryl library synthesis
Para-substitution coupling accessibility
Suzuki-Miyaura yield consistency across boronic acid scope
Visible-light late-stage functionalization
Photoredox radical (phenylsulfonyl)methylation reactivity
Metal-free C-H functionalization scope on complex substrates
Annulated heterocycle synthesis via Heck cascade
Arylmethylsulfone Heck coupling compatibility
π-extended thiophene, dibenzothiophene, and carbazole construction
Scale-up and process development
Stability profile and multi-supplier availability
Multi-gram reproducibility and non-corrosive storage logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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